molecular formula C16H21NO2S2 B3233163 2-(Benzylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone CAS No. 1351640-93-1

2-(Benzylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone

Cat. No.: B3233163
CAS No.: 1351640-93-1
M. Wt: 323.5
InChI Key: FFTVNFZRIOTOGV-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone is a chemical reagent featuring a spirocyclic ring system, intended for research and development purposes exclusively. Compounds based on the 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold are of significant interest in medicinal chemistry and drug discovery. Structurally related analogs have been identified as key intermediates or target molecules in the synthesis of potential pharmacologically active substances . Research on similar spirocyclic azaspiro compounds has shown that these structures can exhibit notable biological activity. For instance, some 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been developed and evaluated as high-affinity sigma-1 receptor ligands for potential use in tumor imaging . Other 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized and screened for their antihypertensive activity and alpha-adrenergic blocking properties . Additionally, historical patents describe 2-oxo-1,4-dioxa-8-azaspiro[4.5]decanes as possessing acetylcholine antagonistic activity and gastric juice secretion inhibiting effects, suggesting utility in gastrointestinal research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific intended application.

Properties

IUPAC Name

2-benzylsulfanyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S2/c18-15(13-20-12-14-4-2-1-3-5-14)17-8-6-16(7-9-17)19-10-11-21-16/h1-5H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTVNFZRIOTOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Benzylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This compound's unique structural features, including a benzylthio group and a spirocyclic framework, suggest diverse interactions with biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C17H21N3O2SC_{17}H_{21}N_{3}O_{2}S. The compound's structure can be represented as follows:

InChI 1S C17H21N3O2S c22 17 15 24 14 12 3 1 2 4 12 21 10 6 16 7 11 21 23 18 8 9 20 18 h1 4 12 14 16H 5 10 13H2 \text{InChI 1S C17H21N3O2S c22 17 15 24 14 12 3 1 2 4 12 21 10 6 16 7 11 21 23 18 8 9 20 18 h1 4 12 14 16H 5 10 13H2 }

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The benzylthio group may interact with thiol-containing enzymes, while the spirocyclic structure could influence binding to various receptors or enzymes involved in biochemical pathways. Preliminary studies suggest that it may modulate activities related to cell signaling and metabolic processes.

Anticancer Activity

Recent research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiadiazole moieties have shown promising results against various cancer cell lines, including hepatocellular carcinoma and breast cancer. These compounds were evaluated using MTT assays, demonstrating cytotoxic effects at low micromolar concentrations (IC50 < 0.1 µM) .

CompoundCell LineIC50 (µM)Mechanism
Compound AHePG20.05Induces apoptosis
Compound BMCF70.07DNA fragmentation
Compound CMDA MB2310.09Cell cycle arrest

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Similar thioether compounds have been investigated for their ability to inhibit bacterial growth and biofilm formation. The presence of the benzylthio group is hypothesized to enhance the lipophilicity of the molecule, facilitating membrane penetration and subsequent antimicrobial action.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Study on Anticancer Properties : A study published in the Journal of Pharmaceutical Sciences evaluated a series of benzylthio compounds for their anticancer activity against various cell lines. Results indicated that modifications in the substituents significantly influenced their cytotoxicity profiles .
  • Antimicrobial Evaluation : Research conducted by Academia.edu examined several thioether derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings suggested that certain structural features contributed to enhanced antibacterial activity .
  • Mechanistic Insights : A patent application discussed the synthesis and biological evaluation of sulfonamide compounds related to this class, highlighting their ribonucleotide reductase inhibitory activity, which is crucial for DNA synthesis in rapidly dividing cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(Benzylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone with structurally related spirocyclic compounds, focusing on substituent variations, spectral properties, and crystallographic data.

Substituent Variations at the Ketone Position

Compounds sharing the 1-oxa-4-thia-8-azaspiro[4.5]decane core but differing in the ketone substituents are compared below:

Compound Name Substituent at Ketone Position Molecular Formula Molecular Weight (g/mol) Key Properties/Data
This compound (Target) Benzylthio (S-CH2C6H5) C17H22N2O2S2 350.48* Not explicitly reported; inferred from analogs .
2-(3,4-Dimethoxyphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone 3,4-Dimethoxyphenyl C21H28N2O4S 412.53 Structural analog with enhanced lipophilicity due to methoxy groups .
2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone 2-Chloro-6-fluorophenyl C15H17ClFNO2S 329.82 Halogenated analog; potential bioactivity inferred from Cl/F substitutions .
1-{1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one Propan-1-one C10H17NO2S 215.31 Simplified analog with reduced steric bulk; used in SAR studies .

*Calculated based on molecular formula.

Spirocyclic Core Modifications

Variations in the spirocyclic core influence conformational stability and intermolecular interactions:

Compound Name Spiro Core Structure Key Structural Features
Target Compound 1-Oxa-4-thia-8-azaspiro[4.5]decane Combines O, S, and N in a 5-membered ring fused to a 6-membered oxolane .
4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one 1-Thia-4-azaspiro[4.5]decane Replaces oxygen with sulfur; exhibits monoclinic (P21/c) crystal packing .
BTZ-043 (Antitubercular agent) 1,4-Dioxa-8-azaspiro[4.5]decane Nitro and trifluoromethyl groups enhance bioactivity; chiral center at C2 .

Spectral and Crystallographic Comparisons

  • IR Spectroscopy: Target Compound: Expected C=O stretch ~1720 cm⁻¹ (analogous to 1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl ketones) . 4a (): C=O at 1721 cm⁻¹; C=N at 1633 cm⁻¹; NO2 stretches at 1533/1360 cm⁻¹ .
  • NMR Spectroscopy :
    • Target Compound : Anticipated δ ~2.6 ppm for N-CH3 (cf. δ 2.62 ppm in 4a) and δ ~4.4 ppm for spirocyclic protons .
    • 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one : Crystallographic data (a = 9.8299 Å, b = 15.3823 Å, c = 12.0833 Å) confirm planar deviations due to spiro puckering .

Key Findings and Implications

Spiro Core Stability : The 1-oxa-4-thia-8-azaspiro[4.5]decane system exhibits conformational rigidity, critical for molecular recognition .

Synthetic Flexibility : Modular synthesis allows for diverse substituent incorporation, enabling targeted drug design .

Q & A

How can the three-dimensional conformation of 2-(Benzylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone be analyzed using crystallographic data?

Answer:
The three-dimensional conformation can be determined via single-crystal X-ray diffraction . Refinement using SHELXL (part of the SHELX suite) allows precise modeling of bond lengths, angles, and torsional parameters . For spiro systems, Cremer-Pople puckering coordinates are critical to quantify ring distortion. These coordinates define the mean plane of the spiro ring and calculate puckering amplitudes and phase angles, enabling comparison with related structures (e.g., 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one, which exhibits monoclinic symmetry with β = 108.7°) . Use ORTEP-3 or WinGX to visualize thermal ellipsoids and validate hydrogen-bonding interactions .

What synthetic methodologies are effective for constructing the 1-oxa-4-thia-8-azaspiro[4.5]decane core?

Answer:
The spiro core can be synthesized via multi-component condensation reactions involving aldehydes (e.g., isobutyraldehyde), nitriles, and heterocyclic precursors under acidic conditions . For example, stepwise cyclization using sodium acetate in glacial acetic acid facilitates ring closure while minimizing steric clashes. Key intermediates (e.g., 6,10-bis-substituted derivatives) should be purified via recrystallization (ethanol/water) and characterized by ¹H/¹³C NMR to confirm regioselectivity . Optimization of reaction time (12–14 hours under reflux) and stoichiometry is critical to achieving yields >60% .

How can discrepancies between spectroscopic data and crystallographic structures for this compound be resolved?

Answer:
Discrepancies often arise from dynamic effects in solution (e.g., ring puckering or conformational flexibility) versus static solid-state structures. To resolve these:

  • Perform variable-temperature NMR to detect conformational exchange.
  • Compare experimental IR carbonyl stretches (e.g., 1721 cm⁻¹ for ketones) with DFT-calculated vibrational spectra .
  • Validate crystallographic refinement using R-factor convergence criteria in SHELXL (e.g., R1 < 0.05 for high-resolution data) .
  • Cross-reference with analogous spiro compounds (e.g., tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate) to identify systematic deviations .

What are the challenges in optimizing reaction yields for derivatives of this compound?

Answer:
Key challenges include:

  • Steric hindrance from the spiro system, which limits nucleophilic attack. Mitigate using high-dilution conditions to favor intramolecular cyclization over dimerization .
  • Byproduct formation due to competing reaction pathways (e.g., over-condensation). Monitor via TLC and optimize catalyst loading (e.g., 10 mol% acetic acid) .
  • Purification difficulties caused by similar polarities of spiro derivatives. Use silica gel chromatography (hexane/ethyl acetate gradient) or HPLC with C18 columns for resolution .

How can the compound’s stability under experimental conditions be assessed?

Answer:

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >200°C for spiroketals) .
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC-UV at 220–280 nm .
  • Hydrolytic stability : Incubate in buffered solutions (pH 1–13) and quantify intact compound using LC-MS .
  • Store under inert gas (N₂/Ar) at +5°C to prevent oxidation of the benzylthio moiety .

What computational methods are suitable for modeling the electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., B3LYP/6-31G* basis set) to predict reactivity toward electrophiles/nucleophiles.
  • Molecular Dynamics (MD) : Simulate spiro ring puckering dynamics in explicit solvents (e.g., DMSO) using AMBER or GROMACS .
  • Docking studies : Evaluate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the azaspiro core’s hydrogen-bonding capacity .

How can the compound’s purity be validated for pharmacological studies?

Answer:

  • HPLC-DAD : Use a C18 column (Chromolith®) with acetonitrile/water (70:30) mobile phase; ensure >95% purity via peak integration .
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values (e.g., C₃₈H₄₂N₄O₅S requires C 68.69%, H 4.23%) .
  • Mass spectrometry : Validate molecular ion peaks (e.g., EI-MS m/z 803 [M⁺]) and isotopic patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(Benzylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone

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